Cas no 68354-47-2 ((-)-3-CARBOXY-2,2,5,5-TETRAMETHYLPYRROLIDINYL-1-OXY)

(-)-3-CARBOXY-2,2,5,5-TETRAMETHYLPYRROLIDINYL-1-OXY is a nitroxide radical compound widely used as a spin label and probe in electron paramagnetic resonance (EPR) spectroscopy. Its stable free radical nature and well-defined hyperfine splitting make it valuable for studying molecular dynamics, protein interactions, and membrane fluidity. The carboxyl group enhances solubility in aqueous solutions and allows for covalent attachment to biomolecules via amide or ester linkages. The sterically shielded nitroxide moiety ensures high stability against reduction, enabling long-term experiments. This compound is particularly useful in biophysical and biochemical research due to its sensitivity to environmental changes and compatibility with complex biological systems.
(-)-3-CARBOXY-2,2,5,5-TETRAMETHYLPYRROLIDINYL-1-OXY structure
68354-47-2 structure
Product Name:(-)-3-CARBOXY-2,2,5,5-TETRAMETHYLPYRROLIDINYL-1-OXY
CAS No:68354-47-2
MF:C9H16NO3
MW:186.228242874146
CID:826560
PubChem ID:45038575
Update Time:2025-10-28

(-)-3-CARBOXY-2,2,5,5-TETRAMETHYLPYRROLIDINYL-1-OXY Chemical and Physical Properties

Names and Identifiers

    • (-)-3-CARBOXY-2,2,5,5-TETRAMETHYLPYRROLIDINYL-1-OXY
    • (3S)-1-λ1-oxidanyl-2,2,5,5-tetramethyl-pyrrolidine-3-carboxylic acid
    • (3S)-2,2,5,5-tetramethyl-1-oxidopyrrolidine-3-carboxylic acid
    • (3S)-3-carboxy-2,2,5,5-tetramethylpyrrolidin-1-olate
    • 68354-47-2
    • AKOS030254273
    • Inchi: 1S/C9H16NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h6H,5H2,1-4H3,(H,11,12)/q-1/t6-/m1/s1
    • InChI Key: YYQRDQMYBZUAMT-ZCFIWIBFSA-N
    • SMILES: [O-]N1C(C)(C)C[C@H](C(=O)O)C1(C)C

Computed Properties

  • Exact Mass: 186.11300
  • Monoisotopic Mass: 186.11301837g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.7
  • Topological Polar Surface Area: 63.6Ų

Experimental Properties

  • Melting Point: 210°C dec.
  • PSA: 40.54000
  • LogP: 1.23350

(-)-3-CARBOXY-2,2,5,5-TETRAMETHYLPYRROLIDINYL-1-OXY Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C182750-2mg
(-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy
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TRC
C182750-25mg
(-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy
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TRC
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Additional information on (-)-3-CARBOXY-2,2,5,5-TETRAMETHYLPYRROLIDINYL-1-OXY

Introduction to Compound with CAS No. 68354-47-2 and Product Name: (-)-3-CARBOXY-2,2,5,5-TETRAMETHYLPYRROLIDINYL-1-OXY

The compound with the CAS number 68354-47-2 and the product name (-)-3-CARBOXY-2,2,5,5-TETRAMETHYLPYRROLIDINYL-1-OXY represents a significant advancement in the field of chiral chemistry and pharmaceutical research. This compound belongs to the class of tetramethylpyrrolidine derivatives, which have garnered considerable attention due to their unique structural properties and potential biological activities.

The molecular structure of this compound features a highly symmetric pyrrolidine ring substituted with four methyl groups at the 2, 5 positions and a carboxylic acid group at the 3 position. The presence of the chiral center at the 1-position of the pyrrolidine ring imparts a high degree of stereoselectivity to its derivatives, making it a valuable scaffold for developing enantiomerically pure pharmaceutical agents. The carboxylic acid functionality further enhances its reactivity, allowing for various chemical modifications that can be exploited in drug design.

In recent years, there has been a growing interest in the development of enantiomerically pure compounds for pharmaceutical applications. The ability to control chirality at the molecular level is crucial because enantiomers of a compound can exhibit significantly different biological activities. For instance, one enantiomer may be therapeutically active while the other could be inactive or even harmful. The compound (-)-3-CARBOXY-2,2,5,5-TETRAMETHYLPYRROLIDINYL-1-OXY is particularly noteworthy because it serves as an excellent chiral building block for constructing complex molecules with high stereochemical purity.

One of the most exciting applications of this compound is in the field of asymmetric synthesis. Asymmetric synthesis involves the construction of chiral molecules in high enantiomeric excess (ee) without the need for subsequent separation processes. This approach is highly desirable in pharmaceutical manufacturing because it can significantly reduce costs and improve yields. The compound (-)-3-CARBOXY-2,2,5,5-TETRAMETHYLPYRROLIDINYL-1-OXY has been successfully utilized in several asymmetric transformations, including hydrogenation reactions and epoxide ring openings. These reactions are pivotal in constructing complex organic molecules with high enantiomeric purity.

The carboxylic acid group in this compound also makes it a versatile intermediate for further functionalization. For example, it can be converted into esters, amides, or acyl chlorides through standard organic transformations. These derivatives can then be used as building blocks for more complex molecules, including drug candidates. The ability to easily modify the carboxylic acid group allows researchers to fine-tune the properties of their synthetic targets, making it an invaluable tool in medicinal chemistry.

In addition to its synthetic utility, this compound has shown promise in several biological assays. Preliminary studies have indicated that derivatives of (-)-3-CARBOXY-2,2,5,5-TETRAMETHYLPYRROLIDINYL-1-OXY exhibit interesting pharmacological activities. For instance, some derivatives have demonstrated potent inhibitory effects against various enzymes and receptors involved in inflammatory pathways. These findings are particularly significant given the increasing demand for novel anti-inflammatory agents that target specific disease mechanisms.

The tetramethylpyrrolidine core is known for its ability to enhance metabolic stability and oral bioavailability in drug candidates. By incorporating this motif into a molecule, researchers can improve its pharmacokinetic properties while maintaining high enantiomeric purity. This is especially important for drugs that require long-term administration or have narrow therapeutic windows. The compound (-)-3-CARBOXY-2,2,5,5-TETRAMETHYLPYRROLIDINYL-1-OXY thus represents a promising scaffold for developing next-generation pharmaceuticals.

The synthesis of this compound involves multi-step organic transformations that highlight its complexity and synthetic challenge. Key steps include the reduction of an epoxide precursor using chiral catalysts to introduce stereoselectivity at the 1-position of the pyrrolidine ring. Subsequent functionalization of the carboxylic acid group further elaborates the molecular structure. These synthetic strategies are not only elegant but also provide valuable insights into modern organic synthesis techniques.

The growing body of research on tetramethylpyrrolidine derivatives underscores their importance as pharmacophores in drug discovery. The unique combination of structural rigidity provided by the methyl groups and functional diversity offered by substituents such as carboxylic acids makes them ideal candidates for medicinal chemistry applications. The compound (-)-3-CARBOXY-2,2,5,5-TETRAMETHYLPYRROLIDINYL-1-OXY exemplifies this trend by demonstrating both synthetic versatility and potential biological activity.

In conclusion,the compound with CAS number 68354-47-2 and product name (-)-3-CARBOXY-2,2,5,5-TETRAMETHYLPYRROLIDINYL-l-OXY represents a significant advancement in chiral chemistry and pharmaceutical research。 Its unique structural features, synthetic utility, and potential biological activities make it an invaluable tool for drug discovery。 As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in developing next-generation therapeutics。

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